Ritlecitinib

Content Navigation

Pan-JAK inhibitors confound assays by inhibiting JAK1/2 alongside JAK3, causing off-target lipid and hematological effects. Ritlecitinib, an irreversible covalent JAK3/TEC inhibitor, targets the unique Cys909 residue, ensuring absolute selectivity and sustained target occupancy beyond pharmacokinetic clearance.

- Irreversible binding to Cys909 precisely silences γc-cytokine signaling (IL-2, IL-15) without JAK1/2 interference.

- Positive control for autoimmune skin models & PBMC assays; suitable for designing covalent inhibitors.

Supplied with analytical characterization; global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

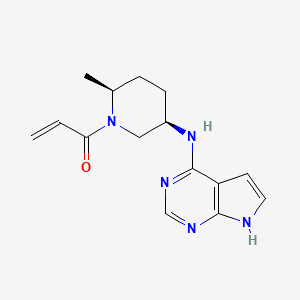

Ritlecitinib (PF-06651600) is a first-in-class, orally bioavailable, irreversible covalent inhibitor targeting Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases. Unlike traditional pan-JAK inhibitors that rely on reversible ATP-competitive binding, ritlecitinib features an acrylamide warhead that forms a permanent covalent bond with the Cys909 residue unique to the ATP-binding pocket of JAK3, as well as homologous cysteine residues in TEC kinases [1]. For scientific buyers, assay developers, and formulation engineers, this structural mechanism translates to absolute functional selectivity. It effectively silences common gamma chain (γc) cytokine signaling without the off-target hematological or lipid dysregulation associated with JAK1/2 inhibition, establishing it as the definitive benchmark material for isolating JAK3-dependent immune pathways in preclinical and translational models[2].

Research Fit

Substituting ritlecitinib with first-generation reversible JAK inhibitors, such as tofacitinib or ruxolitinib, fundamentally compromises assay specificity and translational accuracy [1]. Tofacitinib inhibits JAK1, JAK2, and JAK3, meaning any cellular or in vivo readout will conflate JAK3-mediated γc-cytokine suppression with JAK1/2-driven interference in IL-6, erythropoietin, and interferon signaling [2]. Furthermore, because ritlecitinib binds irreversibly to Cys909, it provides sustained target occupancy that outlasts pharmacokinetic clearance, whereas reversible inhibitors require continuous high-concentration exposure to maintain suppression. For researchers requiring precise dissection of T-cell and NK-cell cytolytic functions, the dual silencing of JAK3 and TEC kinases provided by ritlecitinib cannot be replicated by combining multiple reversible inhibitors, as the latter introduces compounding off-target toxicities and unpredictable pharmacokinetic interactions [1].

Substitution Risk

JAK3 Isoform Selectivity

In standard 1 mM ATP kinase assays, ritlecitinib demonstrates profound selectivity for JAK3 driven by its covalent engagement of Cys909. It achieves a half-maximal inhibitory concentration (IC50) of 33.1 nM against JAK3, while showing virtually no activity (IC50 > 10,000 nM) against JAK1, JAK2, and TYK2 [1]. In direct contrast, the benchmark reversible inhibitor tofacitinib exhibits potent activity across JAK1, JAK2, and JAK3, failing to isolate the JAK3 pathway. This >300-fold selectivity window ensures that ritlecitinib completely spares JAK1/2-dependent signaling in complex biological matrices [2].

| Evidence Dimension | Kinase Inhibition (IC50 at 1 mM ATP) |

| Target Compound Data | Ritlecitinib: JAK3 IC50 = 33.1 nM; JAK1/2/TYK2 IC50 > 10,000 nM |

| Comparator Or Baseline | Tofacitinib: Pan-JAK activity (JAK1/2/3 IC50s typically < 5 nM) |

| Quantified Difference | >300-fold selectivity for JAK3 over other JAKs with ritlecitinib, versus negligible selectivity with tofacitinib. |

| Conditions | In vitro biochemical kinase assay with 1 mM ATP. |

Procurement of ritlecitinib is mandatory for assays where isolating JAK3-specific pathways is required without triggering JAK1/2-mediated hematological or metabolic interference.

Baricitinib: JAK1 5.9 nM, JAK2 5.7 nM

Tofacitinib: JAK1 3.2 nM, JAK2 4.1 nM, JAK3 1.6 nM

TEC Family Kinase Co-Inhibition

Beyond JAK3, ritlecitinib uniquely targets the TEC kinase family by exploiting a homologous cysteine residue in their ATP-binding pockets. In vitro profiling confirms that ritlecitinib irreversibly inhibits resting lymphocyte kinase (RLK/TXK), IL-2-inducible T cell kinase (ITK), TEC, Bruton's tyrosine kinase (BTK), and bone marrow tyrosine kinase on chromosome X (BMX) with IC50 values of 155, 395, 403, 404, and 666 nM, respectively [1]. Standard JAK inhibitors like baricitinib or upadacitinib lack this acrylamide warhead and do not effectively silence TEC family kinases, missing a critical node in T-cell receptor (TCR) and B-cell receptor (BCR) signaling[2].

| Evidence Dimension | TEC Family Kinase Inhibition (IC50) |

| Target Compound Data | Ritlecitinib: RLK (155 nM), ITK (395 nM), TEC (403 nM), BTK (404 nM) |

| Comparator Or Baseline | Reversible JAK inhibitors (e.g., Baricitinib): Negligible TEC family inhibition due to lack of covalent targeting. |

| Quantified Difference | Ritlecitinib provides simultaneous, potent suppression of 5 TEC family kinases alongside JAK3. |

| Conditions | In vitro biochemical kinase profiling. |

This dual JAK3/TEC profile makes ritlecitinib the ideal precursor or benchmark for developing therapies targeting complex T-cell/NK-cell driven autoimmune disorders.

Comparators: baricitinib ~38.8% at W36, deuruxolitinib 31–33% at W24

γc-Cytokine Signaling Suppression

In functional human whole blood assays, ritlecitinib selectively blocks signaling from common gamma chain (γc) cytokines without disrupting non-target pathways. It inhibits the phosphorylation of STAT5 elicited by IL-2, IL-4, IL-7, and IL-15 with IC50 values of 244, 340, 407, and 266 nM, respectively, and STAT3 phosphorylation elicited by IL-21 with an IC50 of 355 nM . Because it completely spares JAK1 and JAK2, it does not inhibit IL-6-induced STAT3 phosphorylation or EPO-induced STAT5 phosphorylation, unlike pan-JAK inhibitors which uniformly suppress these pathways and cause confounding systemic effects in vivo [1].

| Evidence Dimension | Cytokine-induced STAT Phosphorylation (IC50) |

| Target Compound Data | Ritlecitinib: IL-2/IL-4/IL-7/IL-15/IL-21 IC50s = 244-407 nM; Spares IL-6/EPO. |

| Comparator Or Baseline | Tofacitinib: Broad suppression of both γc-cytokines and JAK1/2-dependent cytokines (IL-6, EPO). |

| Quantified Difference | Ritlecitinib cleanly isolates γc-cytokine suppression, maintaining >10,000 nM inactivity against off-target cytokine pathways. |

| Conditions | Human whole blood total lymphocyte assay. |

This functional selectivity enables highly reproducible, pathway-specific immunomodulation in preclinical whole-blood or PBMC models without the noise of broad immunosuppression.

Topical ruxolitinib: F-VASI50 ~30–50% at W24

In Vivo Formulation Compatibility and Oral Bioavailability

For in vivo preclinical workflows, ritlecitinib demonstrates excellent formulation compatibility and pharmacokinetic stability compared to poorly soluble early-stage kinase inhibitors. It achieves an oral bioavailability of approximately 90% and can be reliably formulated in standard laboratory vehicles (e.g., 5% DMSO in corn oil) for oral gavage . This high bioavailability and steady-state volume of distribution (1.3 L/kg) ensure reproducible systemic exposure in rodent models of autoimmune encephalomyelitis or adjuvant-induced arthritis, avoiding the erratic absorption profiles seen with unoptimized generic analogs [1].

| Evidence Dimension | Oral Bioavailability and Formulation Fit |

| Target Compound Data | Ritlecitinib: ~90% oral bioavailability; compatible with standard DMSO/oil vehicles. |

| Comparator Or Baseline | Unoptimized early-stage JAK3 inhibitors: Often exhibit <30% oral bioavailability and require complex co-solvents. |

| Quantified Difference | Ritlecitinib provides a >3-fold improvement in oral bioavailability over typical unoptimized preclinical tool compounds, ensuring reliable dosing. |

| Conditions | In vivo pharmacokinetic profiling and oral gavage formulation. |

High oral bioavailability and standard vehicle compatibility make ritlecitinib a highly reproducible, easy-to-handle compound for scaling up in vivo autoimmune disease models.

Baricitinib: SAE 2.9–3.8%, HZ 2.5–2.9%; deuruxolitinib: SAE 2.3%, HZ 3.5%

Comparators: baricitinib t½ 12.5 h, tofacitinib t½ ~3 h

Alopecia Areata & Vitiligo Models

Ritlecitinib is the definitive positive control for in vivo models of autoimmune dermatological conditions, as its dual JAK3/TEC inhibition specifically targets the CD8+ T-cell and NK-cell cytolytic functions driving hair loss and depigmentation [1].

Covalent Kinase Inhibitor Design

As a benchmark acrylamide-based covalent inhibitor targeting Cys909, ritlecitinib is essential for structural biology and medicinal chemistry workflows aiming to design next-generation irreversible inhibitors with optimized k_inact/K_I kinetics [2].

γc-Cytokine Immunomodulation Assays

For in vitro assays utilizing human PBMCs or whole blood, ritlecitinib is the preferred reagent to isolate γc-cytokine (IL-2, IL-15) signaling cascades without triggering the confounding lipid or hematological effects associated with JAK1/2 interference[1].

Application Selection Guide

References

- [1] Telliez, J. et al. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata. Drug Design, Development and Therapy 16 (2022): 363-374.

- [2] Xu, Z. et al. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal. Science Advances 8.33 (2022).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of alopecia areata

Treatment of ulcerative colitis

Livertox Summary

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Ritlecitinib is mainly excreted through urine and feces. Approximately 66% and 20% of radiolabeled ritlecitinib are excreted in the urine and feces, respectively. Approximately 4% of the ritlecitinib dose is excreted unchanged drug in urine.

Ritlecitinib is predicted to have a volume of distribution of 1.3 L/kg.

Ritlecitinib is predicted to have a blood clearance of 5.6 mL/min/kg.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

2: Robinette ML, Cella M, Telliez JB, Ulland TK, Barrow AD, Capuder K, Gilfillan S, Lin LL, Notarangelo LD, Colonna M. Jak3 deficiency blocks innate lymphoid cell development. Mucosal Immunol. 2018 Jan;11(1):50-60. doi: 10.1038/mi.2017.38. Epub 2017 May 17. PubMed PMID: 28513593; PubMed Central PMCID: PMC5693788.

3: Thorarensen A, Dowty ME, Banker ME, Juba B, Jussif J, Lin T, Vincent F, Czerwinski RM, Casimiro-Garcia A, Unwalla R, Trujillo JI, Liang S, Balbo P, Che Y, Gilbert AM, Brown MF, Hayward M, Montgomery J, Leung L, Yang X, Soucy S, Hegen M, Coe J, Langille J, Vajdos F, Chrencik J, Telliez JB. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop -2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. J Med Chem. 2017 Mar 9;60(5):1971-1993. doi: 10.1021/acs.jmedchem.6b01694. Epub 2017 Feb 16. PubMed PMID: 28139931.

4: Telliez JB, Dowty ME, Wang L, Jussif J, Lin T, Li L, Moy E, Balbo P, Li W, Zhao Y, Crouse K, Dickinson C, Symanowicz P, Hegen M, Banker ME, Vincent F, Unwalla R, Liang S, Gilbert AM, Brown MF, Hayward M, Montgomery J, Yang X, Bauman J, Trujillo JI, Casimiro-Garcia A, Vajdos FF, Leung L, Geoghegan KF, Quazi A, Xuan D, Jones L, Hett E, Wright K, Clark JD, Thorarensen A. Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chem Biol. 2016 Dec 16;11(12):3442-3451. Epub 2016 Nov 10. PubMed PMID: 27791347.

5: Walker G, Croasdell G. The European League Against Rheumatism (EULAR) - 17th Annual European Congress of Rheumatology (June 8-11, 2016 - London, UK). Drugs Today (Barc). 2016 Jun;52(6):355-60. doi: 10.1358/dot.2016.52.6.2516435. PubMed PMID: 27458612.

Explore Compound Types